3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine
Description
Properties
IUPAC Name |
3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Key Intermediates
A stereoselective route employing (S)-tert-butanesulfinamide as a chiral auxiliary has been widely adopted. The synthesis begins with commercially available 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1), which undergoes condensation with (S)-tert-butanesulfinamide (2) in the presence of titanium(IV) ethoxide (Ti(OEt)₄) to form the imine intermediate (3). This step achieves a 78% yield under reflux conditions in tetrahydrofuran (THF).
Reaction Scheme:
\text{1 + 2} \xrightarrow{\text{Ti(OEt)₄, THF, 65°C}} \text{3 (78% yield)}
Diastereoselective Reduction
The critical step involves the reduction of the sulfinylimine (3) to introduce chirality. Screening of reducing agents and solvents identified borane (BH₃) in diisopropyl ether at 0°C as optimal, delivering the amine (4) in 79.2% yield with 99% diastereomeric excess (de).
Table 1: Optimization of Reduction Conditions
| Entry | Reductant | Solvent | Temp (°C) | Yield (%) | de (%) |
|---|---|---|---|---|---|
| 1 | BH₃/THF | THF | -20 | 65 | 85 |
| 2 | BH₃/THF | Diisopropyl | 0 | 79.2 | 99 |
| 3 | NaBH₄ | EtOH | 25 | 42 | 72 |
Deprotection and Final Product Isolation
The sulfinamide group is removed via hydrochloric acid-mediated cleavage in methanol, yielding (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (5) as a pale yellow oil with 90% yield and >99% enantiomeric excess (ee).
Halogenation-Amination Route for Industrial Production
Intermediate Halogenation
An alternative method involves halogenating 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol (6) with thionyl chloride (SOCl₂) to form 1-(3-chloro-3-phenylpropoxy)naphthalene (7). This step proceeds at 25°C in dichloromethane with 85% yield.
Reaction Scheme:
\text{6} \xrightarrow{\text{SOCl₂, DCM}} \text{7 (85% yield)}
Nucleophilic Amination
The chloro intermediate (7) reacts with dimethylamine in the presence of triethylamine (Et₃N) to afford the target amine. This one-pot amination achieves 75% yield under mild conditions (40°C, 12 h).
Key Advantages:
-
Avoids chiral resolution steps through racemic synthesis.
-
Utilizes cost-effective reagents suitable for scale-up.
Industrial-Scale Optimization and Purification
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reaction control and reproducibility. A pilot-scale study demonstrated a 20% increase in yield compared to batch processes, with a throughput of 1.2 kg/day.
Chromatographic Purification
Flash chromatography using silica gel and a petrol ether/ethyl acetate gradient (20:1 to 5:1) achieves >98% purity. Recrystallization from n-heptane/ethyl acetate (9:1) further refines the product for pharmaceutical use.
Comparative Analysis of Methodologies
Yield and Stereochemical Control
| Method | Yield (%) | ee/de (%) | Scalability |
|---|---|---|---|
| Asymmetric Synthesis | 79.2 | 99 | Moderate |
| Halogenation-Amination | 75 | N/A | High |
Environmental and Economic Considerations
The asymmetric route generates minimal waste due to high atom economy but requires expensive chiral auxiliaries. In contrast, the halogenation-amination method uses low-cost reagents but produces stoichiometric amounts of HCl, necessitating neutralization steps .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-yl alcohols .
Scientific Research Applications
Medicinal Chemistry
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine has been explored primarily as a selective serotonin reuptake inhibitor (SSRI) . Its mechanism involves inhibiting the serotonin transporter, leading to increased serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders such as depression and anxiety.
Case Study: Dapoxetine
Dapoxetine hydrochloride, a related compound, is clinically approved for treating premature ejaculation. It demonstrates the therapeutic potential of compounds in this class, highlighting their role in enhancing serotonergic neurotransmission .
The compound has shown promise in various biological applications:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides were synthesized and screened for antibacterial and antifungal activities, demonstrating effective inhibition against several strains .
Neuroprotective Effects
Studies have suggested that this compound may prevent neuronal damage in models of ischemic stroke. The validated linear ranges for its detection in plasma suggest its potential for therapeutic monitoring .
Industrial Applications
In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its role as a building block in organic synthesis is particularly noteworthy.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound interacts with cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This interaction suggests implications for drug-drug interactions and metabolic pathways .
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Target Selectivity: The naphthalen-1-yloxy group in 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine is critical for serotonin transporter affinity, as seen in dapoxetine . Replacement with a thiophen-2-yl group (as in duloxetine) shifts activity toward norepinephrine transporters, expanding therapeutic applications to chronic pain . The adamantane derivative () lacks SSRI activity, highlighting the necessity of aromatic oxygen-linked groups for serotonin modulation.
Stereochemical Influence :
Key Findings:
- Prodrug Strategies : Phosphorylated derivatives of this compound (e.g., zwitterionic prodrugs) enhance water solubility and mask bitter taste, addressing limitations of the parent compound .
- Challenges in Adamantane Analogues : Bulky adamantane groups complicate synthesis, requiring multi-step nitrile intermediates and reducing yield compared to naphthalene derivatives .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility | Key Modifications Impacting Properties |
|---|---|---|---|---|
| This compound | 297.4 (free base) | 3.8 | Low (hydrophobic core) | N-methylation (→ dapoxetine) improves absorption |
| Duloxetine | 297.4 | 4.1 | Moderate (salt forms) | Thiophen-2-yl enhances membrane permeability |
| Cinacalcet | 357.4 | 5.2 | Low (requires formulation) | Trifluoromethylphenyl increases lipophilicity |
| N,N-Diethyl Variant | 439.6 (HCl salt) | 4.5 | Improved vs. parent | Diethylamino group enhances solubility |
Key Insights:
- Solubility Challenges : The parent compound’s low solubility is mitigated by prodrug formulations (e.g., phosphate esters) or salt forms (e.g., dapoxetine HCl) .
- Metabolic Stability : Naphthalen-1-yloxy derivatives exhibit longer half-lives than adamantane analogues due to resistance to oxidative metabolism .
Biological Activity
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine, also known as N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety linked to a phenylpropane backbone. Its IUPAC name reflects these structural intricacies, and it is characterized by the presence of dimethyl amine groups. The molecular formula is C₁₈H₁₉N₃O, and it has been assigned the CAS number 119356-76-2.
This compound primarily acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which enhances serotonergic neurotransmission. This mechanism underlies its potential therapeutic applications in treating mood disorders such as depression and anxiety disorders.
Additionally, the compound has been shown to interact with cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of other drugs and suggests further implications in neuroprotection and synaptic plasticity.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In studies involving forced swim tests and tail suspension tests, the compound demonstrated a reduction in immobility time, suggesting an increase in antidepressant activity compared to control groups .
Anticancer Potential
The compound's structural similarities to other biologically active compounds have prompted investigations into its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The cytotoxicity was evaluated using MTT assays, revealing that this compound has a higher efficacy than some established anticancer agents like Tamoxifen .
Case Studies
A series of studies have been conducted to evaluate the biological activity of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amines:
Q & A
Q. What established synthetic routes are available for 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine?
The compound is synthesized via stereoselective methods using chiral auxiliaries. A common approach involves:
- Step 1 : Reacting 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one with (S)-tert-butanesulfinamide to form a chiral intermediate.
- Step 2 : Reducing the intermediate with NaBH4 to introduce the amine group while preserving stereochemistry.
- Step 3 : Purification via flash column chromatography (e.g., 10–40% EtOAc in pentane) to achieve >99% purity . Alternative routes include palladium-catalyzed coupling reactions (e.g., using Pd(PPh3)2Cl2 and CuI) for alkynyl intermediates, yielding ~67% efficiency under optimized conditions .
Q. What spectroscopic techniques are employed for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR (400 MHz, TMS as internal standard) confirm regiochemistry and stereochemistry. Key peaks include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.3 ppm) .
- HPLC : Chiral HPLC (e.g., Agilent 1100 Series) with polar columns validates enantiomeric purity, critical for pharmacological activity .
Q. What safety precautions are essential during laboratory handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Segregate chemical waste and consult certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Chiral Auxiliaries : (S)-tert-butanesulfinamide induces stereoselectivity, achieving >99% enantiomeric excess (ee) in dapoxetine synthesis .
- Analytical Validation : Use chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention time differences >2 min indicate high purity .
Q. What strategies improve reaction yields in palladium-catalyzed coupling steps?
- Catalyst Optimization : Pd(PPh3)2Cl2 (2 mol%) and CuI (2 mol%) in Et3N enhance cross-coupling efficiency for alkynyl intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize oxyanions during nucleophilic substitution (e.g., propargyl bromide addition to naphthol derivatives) .
Q. How do structural modifications impact pharmacological activity?
- Stereochemistry : The (S)-enantiomer of this compound exhibits higher serotonin reuptake inhibition (IC50 = 1.2 nM) compared to the (R)-form (IC50 = 48 nM) .
- Derivatization : N-methylation enhances bioavailability, as seen in dapoxetine hydrochloride (melting point: 175–177°C; solubility in polar solvents) .
Q. What methods validate compound stability under varying storage conditions?
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 6 months) show <2% decomposition when stored in amber glass under nitrogen .
- Photostability : UV-Vis spectroscopy monitors absorbance shifts (λmax = 270 nm) to detect photo-oxidation products .
Methodological Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
